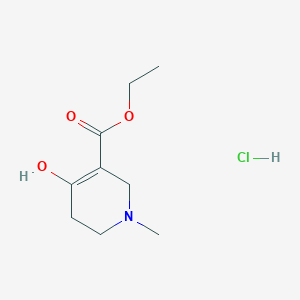![molecular formula C12H8ClN3O2S B5914426 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the inhibition of specific enzymes involved in cellular processes such as DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is its ability to inhibit specific enzymes involved in cellular processes. This makes it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of focus is the development of more potent analogs of this compound for use in cancer and inflammation treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, the potential use of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol as a diagnostic tool for cancer and inflammation is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 3-chloroaniline with 2-cyanopyridine-5,7-dione in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thionation reaction using phosphorus pentasulfide to yield the final compound.
Applications De Recherche Scientifique
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, it has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(3-chloroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVPTWXSHPMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)


![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)


![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
